2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
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Description
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H25FN4O2S and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for Imaging
One application involves the development of radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). Researchers synthesized a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, designed with a fluorine atom in its structure. This design allows labeling with fluorine-18 for in vivo imaging. The synthesis of DPA-714 and its precursor demonstrated the potential of these compounds for PET imaging applications, highlighting their significance in diagnosing and studying diseases at the molecular level (Dollé et al., 2008).
Quantum Chemical Insights and Molecular Docking
Another area of interest is the quantum chemical analysis and molecular docking studies of similar compounds for antiviral properties. A study on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, closely related to the compound , provided insights into its molecular structure, drug likeness, and potential antiviral activity against SARS-CoV-2. The research involved detailed vibrational assignments, analysis of intermolecular interactions, and drug-likeness evaluation based on Lipinski's rule. Molecular docking suggested significant binding energy with SARS-CoV-2 protease, indicating the compound's potential for therapeutic use against COVID-19 (Mary et al., 2020).
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2S/c1-24(2)11-6-12-25-17-10-5-7-14(17)19(23-20(25)27)28-13-18(26)22-16-9-4-3-8-15(16)21/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOIAJHNLYAOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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